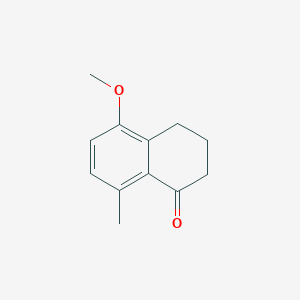

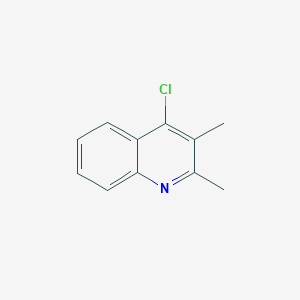

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-MeO-DALT and belongs to the family of tryptamines. It was first synthesized in 2004 by David E. Nichols and his team at Purdue University. Since then, it has been used in several scientific studies, and its potential applications have been explored in detail.

科学的研究の応用

Marine-Derived Fungal Compounds :

- A study identified new naphthalenones, including variants of 3,4-dihydro-2H-naphthalen-1-one, isolated from the marine-derived fungus Leptosphaerulina chartarum. These compounds were evaluated for their cytotoxicity and anti-inflammatory activity, with some showing moderate anti-inflammatory effects (Zhang et al., 2018).

Photochemical Reactions in Microreactor/Flow Systems :

- Research on the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers, like 1-methoxycarbonyl-2-methylnaphthalene, in a microreactor/flow system showed enhanced efficiency and improved product selectivity, indicating potential applications in synthetic chemistry (Maeda et al., 2012).

Synthesis of Complex Compounds :

- The synthesis of 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one demonstrated how naphthalene derivatives can be used to create complex molecular structures, suggesting their utility in organic synthesis (Yoshioka et al., 2015).

Antioxidant Properties :

- A study on new hydroquinone derivatives from an algicolous marine fungus Acremonium sp. discovered compounds, including 3,4-dihydro-1(2H)naphthalenone derivatives, with significant antioxidant activities (Abdel-Lateff et al., 2002).

Conversion of Chirality :

- Research on the conversion of C-centrochirality of a 3,4-dihydro-2H-1,1′-binaphthalen-1-ol to axial chirality of a 3,4-dihydro-1,1′-binaphthalene revealed potential applications in stereochemistry and chiral synthesis (Hattori et al., 2001).

Two-Photon Absorption in Photoresists :

- The use of 2-diazo-1(2H)-naphthalenone, a component of positive photoresists, demonstrated the potential of nonresonant two-photon absorption of NIR radiation in photolithographic processes (Urdabayev & Popik, 2004).

特性

IUPAC Name |

5-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-7-11(14-2)9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPARVFTQANAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300320 |

Source

|

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |

CAS RN |

53863-68-6 |

Source

|

| Record name | NSC135932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)